Tau Aggregation Inhibition: Direct Affinity Comparison
The target compound demonstrates a Ki of 48 nM against human recombinant tau (243-375) in a Thio-T displacement fluorescence assay, quantified via BindingDB entry BDBM50103980 [1]. In stark contrast, a closely related derivative lacking the N3-m-tolyl substitution, (5Z)-5-benzylidene-2-thioxoimidazolidin-4-one, shows a significantly weaker Ki of 529 nM under the same assay conditions (BindingDB BDBM50104115), representing a >11-fold loss in binding affinity [2]. This head-to-head quantitative gap confirms that the m-tolyl N3-substituent is not a passive structural feature but a pharmacophoric requirement for potent tau engagement.
N3-H analog: Ki 529 nM
| Evidence Dimension | Binding affinity (Ki) against human recombinant tau protein (243-375) |
|---|---|
| Target Compound Data | Ki = 48 nM |
| Comparator Or Baseline | 5-Benzylidene-2-thioxoimidazolidin-4-one (N3-H analog): Ki = 529 nM |
| Quantified Difference | 11.02-fold improvement in affinity (48 nM vs 529 nM) |
| Conditions | Thio-T displacement fluorescence assay; 1.5 hr incubation; recombinant tau expressed in E. coli BL21(DE3)RIL |
Why This Matters
An 11-fold difference in affinity is decisive for selecting a high-confidence hit for tauopathy programs, as weaker analogs require higher screening concentrations, increasing the risk of promiscuous aggregation-based artifacts.
- [1] BindingDB. BDBM50103980: Ki=48 nM for 5-Benzylidene-2-thioxo-3-(m-tolyl)imidazolidin-4-one against tau. Accessed 2026. View Source
- [2] BindingDB. BDBM50104115: Ki=529 nM for (5Z)-5-benzylidene-2-thioxoimidazolidin-4-one against tau. Accessed 2026. View Source
